molecular formula C8H16ClN B575411 cis-Octahydro-1H-isoindole hydrochloride CAS No. 161829-92-1

cis-Octahydro-1H-isoindole hydrochloride

Cat. No.: B575411
CAS No.: 161829-92-1
M. Wt: 161.673
InChI Key: CLQIZUYXKFTUEB-KVZVIFLMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Octahydro-1H-isoindole hydrochloride typically involves the reduction of N-benzylphthalimide using lithium tetrahydroaluminate, followed by catalytic hydrogenation with palladium on carbon (Pd/C) . The reaction conditions include:

    Starting Material: N-benzylphthalimide

    Reducing Agent: Lithium tetrahydroaluminate

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Typically anhydrous solvents like tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of fully saturated isoindole derivatives

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

cis-Octahydro-1H-isoindole hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-Octahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it may influence the activity of enzymes or receptors involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • cis-Hexahydroisoindole hydrochloride
  • cis-Octahydroisoindole hydrochloride
  • cis-Hexahydroisoindoline hydrochloride

Uniqueness

cis-Octahydro-1H-isoindole hydrochloride is unique due to its specific octahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIZUYXKFTUEB-KVZVIFLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNC[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670009
Record name (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161829-92-1
Record name (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of cis-Octahydroisoindole hydrochloride in the synthesis of the Mitiglinide intermediate?

A1: cis-Octahydroisoindole hydrochloride serves as a crucial building block in the multi-step synthesis of 2-(s)-benzyl-4-oxo-(cis-octahydroisoindole-2-yl) benzyl butyrate, a key intermediate in the production of Mitiglinide []. The synthesis involves reacting cis-Octahydroisoindole hydrochloride with the product of a reaction between N,N'-carbonyldiimidazole and S-2-benzylsuccinic acid. This forms an amide bond and incorporates the cis-Octahydroisoindole moiety into the target molecule. This moiety is essential for the final structure and potentially the biological activity of Mitiglinide.

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